molecular formula C11H14N2O B14415328 2-[(Pyridin-2-yl)amino]cyclohexan-1-one CAS No. 85230-38-2

2-[(Pyridin-2-yl)amino]cyclohexan-1-one

Cat. No.: B14415328
CAS No.: 85230-38-2
M. Wt: 190.24 g/mol
InChI Key: XNOCURRWDOSJGS-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)amino]cyclohexan-1-one is a chemical compound that features a cyclohexanone ring substituted with a pyridin-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-2-yl)amino]cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-aminopyridine. One common method involves the use of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. The reaction proceeds via C–C bond cleavage, which is promoted by the catalyst under mild and metal-free conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-2-yl)amino]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-[(Pyridin-2-yl)amino]cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Pyridin-2-yl)amino]cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyridin-2-ylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyridin-2-yl)amino]cyclohexan-1-one is unique due to its specific structure, which combines a cyclohexanone ring with a pyridin-2-ylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

85230-38-2

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(pyridin-2-ylamino)cyclohexan-1-one

InChI

InChI=1S/C11H14N2O/c14-10-6-2-1-5-9(10)13-11-7-3-4-8-12-11/h3-4,7-9H,1-2,5-6H2,(H,12,13)

InChI Key

XNOCURRWDOSJGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)NC2=CC=CC=N2

Origin of Product

United States

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